Boc-Cystamine-Poc

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

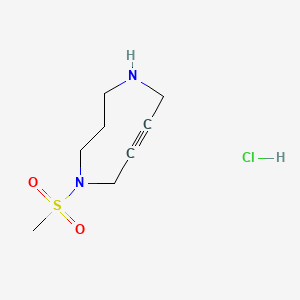

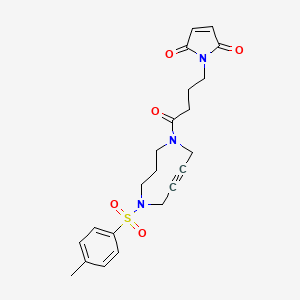

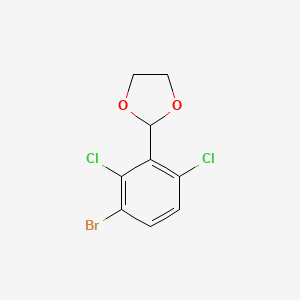

Boc-Cystamine-Poc, also known as compound H4, is a click chemistry reagent with a cystamine building block . It is a tert-butyloxycarbonyl (BOC) derivative of cystamine used as a crosslinker in biotechnology and molecular biology applications .

Synthesis Analysis

The synthesis of this compound involves the use of cystamine dihydrochloride, which is dissolved in methanol with TEA added . Boc2O, dissolved in methanol, is then added dropwise over 10 minutes and the reaction is maintained overnight . The reaction solution is concentrated and dissolved in a 1M NaOH solution . The aqueous phase is extracted with DCM and dried with anhydrous Na2SO4 . Further purification is performed by flash column chromatography .Molecular Structure Analysis

The molecular structure of this compound includes a disulfide chain that allows it to be easily cleaved, enabling the removal of the tagging residue when desired . Its molecular weight is 334.45 and its formula is C13H22N2O4S2 .Chemical Reactions Analysis

This compound is a click chemistry reagent with a cystamine building block . It is used in various chemical reactions, particularly in the field of click chemistry .Physical And Chemical Properties Analysis

This compound has a molecular weight of 334.45 and its formula is C13H22N2O4S2 . It is recommended to be stored under the conditions specified in the Certificate of Analysis .作用機序

Target of Action

Boc-Cystamine-Poc, also known as compound H4, is a click chemistry reagent with a cystamine building block . It is primarily used in the field of biotechnology and molecular biology applications

Mode of Action

As a click chemistry reagent, it is likely involved in the formation of covalent bonds with its targets, leading to various biochemical changes .

実験室実験の利点と制限

The primary advantage of Boc-Cystamine-Poc is its versatility, as it can be used to synthesize a wide range of compounds. Additionally, it is relatively easy to use and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, it is not compatible with all types of molecules, and it may not be suitable for some applications. Additionally, this compound can be expensive and may require special equipment for its use.

将来の方向性

There are a number of potential future directions for the use of Boc-Cystamine-Poc in scientific research. For example, it could be used to synthesize new peptides or proteins, or to modify existing molecules in order to improve their properties. Additionally, it could be used to develop new drugs or to study the effects of different compounds on cell signaling pathways. It could also be used to study the effects of this compound on biochemical and physiological processes. Finally, it could be used to develop new methods for synthesizing and modifying molecules.

合成法

Boc-Cystamine-Poc can be synthesized using a variety of methods. The most common method is to react cysteamine with a bifunctional reagent such as 1-chloro-2,3-epoxypropane (CEP) or 1-chloro-2,3-butanediol (CBD). These reactions produce a bifunctional reagent that contains both a cysteamine and an epoxide or a diol group. The epoxide or diol group can then be used to attach other molecules, such as peptides, proteins, or other bioactive molecules.

科学的研究の応用

Boc-Cystamine-Poc has become a popular reagent in a variety of scientific research applications. For example, it is often used in peptide synthesis as a coupling reagent. Additionally, it can be used to modify existing molecules, such as proteins, in order to improve their properties or to create new molecules. This compound is also used in drug discovery, as it can be used to synthesize peptides and other bioactive molecules that can be used to develop new drugs.

Safety and Hazards

特性

IUPAC Name |

prop-2-ynyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4S2/c1-5-8-18-11(16)14-6-9-20-21-10-7-15-12(17)19-13(2,3)4/h1H,6-10H2,2-4H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBADGDLZNRUKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSSCCNC(=O)OCC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。